Ebselen diselenide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

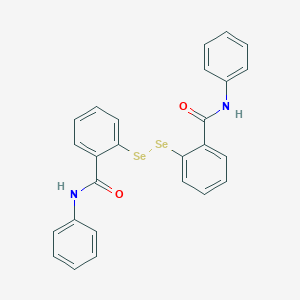

Ebselen diselenide, also known as this compound, is a useful research compound. Its molecular formula is C26H20N2O2Se2 and its molecular weight is 550.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 639778. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral Applications

Ebselen and its derivatives have gained attention for their antiviral properties, especially against SARS-CoV-2, the virus responsible for COVID-19. Recent studies highlight several key findings:

- Mechanism of Action : Ebselen acts as an inhibitor of viral proteases, specifically targeting the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2. It has been shown to modify the catalytic cysteine residue of these enzymes through selenation, thus inhibiting their activity .

- Efficacy : In vitro studies have demonstrated that ebselen displays sub-micromolar IC50 values against Mpro, with effective concentrations (EC50) in the low micromolar range for cellular assays. Notably, ebselen exhibited an IC50 of 0.67 µM in recombinant enzyme assays and was identified as one of the most potent anticoronaviral agents .

- Clinical Trials : Ebselen is currently under evaluation in phase 2 clinical trials as an oral treatment for moderate to severe COVID-19 patients, indicating its potential as a therapeutic agent .

Antifungal Properties

Ebselen diselenide also shows significant antifungal activity:

- In Vitro Studies : Research has confirmed that ebselen exhibits antifungal effects against various fungi, including Trichophyton mentagrophytes, with minimum inhibitory concentration (MIC) values ranging from 0.442 μg/mL to 0.518 μg/mL for human and animal isolates respectively .

- Combination Therapy : The compound has been studied in combination with traditional antifungals such as amphotericin B and itraconazole, demonstrating enhanced efficacy against clinical isolates of Fusarium spp. .

- Mechanism of Action : Ebselen's antifungal activity is believed to be linked to its ability to disrupt redox homeostasis by influencing glutathione levels within fungal cells .

Other Therapeutic Applications

Beyond its antiviral and antifungal properties, this compound has potential applications in treating various health conditions:

- Cardiovascular Diseases : Ebselen is being researched for its cardioprotective effects due to its antioxidant properties that help mitigate oxidative stress related to heart diseases .

- Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly in conditions like bipolar disorder and neurodegenerative diseases. Its ability to modulate inflammatory responses and reduce oxidative damage is a key area of interest .

Data Summary Table

Case Studies

-

SARS-CoV-2 Inhibition :

A study demonstrated that ebselen derivatives significantly inhibited SARS-CoV-2 replication in vitro, showcasing their potential as antiviral agents against emerging viral infections . -

Fungal Pathogen Resistance :

A systematic review highlighted the efficacy of ebselen against various fungal pathogens, indicating its role as a novel antifungal agent amid rising resistance to conventional treatments .

Analyse Des Réactions Chimiques

Formation Mechanisms and Key Intermediates

Ebselen diselenide (C₂₆H₂₀N₂O₂Se₂) emerges as a critical intermediate in the antioxidant cycle of ebselen, a selenium-based compound known for its glutathione peroxidase-like activity. Its formation involves a two-step process:

Table 1: Key Reaction Constants for this compound Formation

| Reaction Pathway | Rate Constant (m⁻¹s⁻¹) | Kₘ (μM) | kₐₜ (min⁻¹) |

|---|---|---|---|

| Diselenide Reduction | 1.7×103 | 40 | 79 |

| Selenol Formation | 372 | – | – |

Antioxidant Activity and Catalytic Cycle

This compound participates in a catalytic cycle involving TrxR and Trx:

- TrxR reduces this compound to the selenol (5 ), which reacts with H₂O₂ (k>350m−1s−1) to form water .

- The selenol is regenerated via TrxR-catalyzed reduction of the oxidized species.

Table 2: Catalytic Efficiency Comparisons

| System | Activity (Fold Increase) |

|---|---|

| TrxR (50 nM) | 8-fold |

| TrxR + Trx (5 μM) | 13-fold |

This mechanism outperforms glutathione-based systems, as TrxR operates at sub-physiological concentrations .

Inhibition of Viral Proteases

This compound exhibits antiviral activity by covalently binding to SARS-CoV-2 proteases (Mᵖʳᵒ and PLᵖʳᵒ):

- Mᵖʳᵒ Inhibition : Ebselen derivatives (e.g., 1f-s ) achieve IC₅₀ values as low as 0.67μM, with diselenides showing comparable potency .

- PLᵖʳᵒ Inhibition : IC₅₀ values range from 4.67μM to 20μM, depending on substitution patterns .

Table 3: Antiviral Activity of this compound Derivatives

| Derivative | Mᵖʳᵒ IC₅₀ (μM) | PLᵖʳᵒ IC₅₀ (μM) |

|---|---|---|

| 1f | 0.67 | 5.0 |

| 1g | 1.2 | 10.0 |

Stability and Reactivity

Density functional theory (DFT) studies reveal:

- Oxidation barriers: 36.8kcal mol for ebselen, 38.4kcal mol for diselenide, and 32.5kcal mol for selenol .

- The diselenide’s stability arises from intramolecular hydrogen bonding and selenium-centered electrophilicity, enabling covalent binding to cysteine residues .

Table 4: Theoretical Reactivity Data

| Species | Oxidation Barrier (kcal/mol) |

|---|---|

| Ebselen | 36.8 |

| Diselenide | 38.4 |

| Selenol | 32.5 |

Propriétés

Numéro CAS |

106663-84-7 |

|---|---|

Formule moléculaire |

C26H20N2O2Se2 |

Poids moléculaire |

550.4 g/mol |

Nom IUPAC |

N-phenyl-2-[[2-(phenylcarbamoyl)phenyl]diselanyl]benzamide |

InChI |

InChI=1S/C26H20N2O2Se2/c29-25(27-19-11-3-1-4-12-19)21-15-7-9-17-23(21)31-32-24-18-10-8-16-22(24)26(30)28-20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) |

Clé InChI |

FTRFOFPAMKYZPH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se][Se]C3=CC=CC=C3C(=O)NC4=CC=CC=C4 |

SMILES canonique |

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[Se][Se]C3=CC=CC=C3C(=O)NC4=CC=CC=C4 |

Key on ui other cas no. |

106663-84-7 |

Synonymes |

2,2-diselenobis(N-phenylbenzamide) bis(2-(N-phenylcarboxamido)phenyl)diselenide BPCPDS DiEbs ebselen diselenide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.